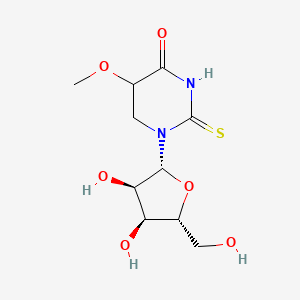
Uridine, 5-methoxy-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5-methoxy-2-thio-: is a modified nucleoside derivative of uridine, where the uracil base is substituted with a methoxy group at the 5-position and a thio group at the 2-position. This compound is part of a broader class of nucleoside analogs that have been studied for their potential biological and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-methoxy-2-thio- typically involves the modification of uridine through a series of chemical reactions. One common approach is to start with uridine and introduce the methoxy group at the 5-position using a methylation reaction. This can be achieved using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH). The thio group at the 2-position can be introduced through a thiolation reaction, often using a reagent like Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Industrial Production Methods
Industrial production of Uridine, 5-methoxy-2-thio- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Uridine, 5-methoxy-2-thio- can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the methoxy or thio groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and thio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction can lead to the removal of the methoxy or thio groups, resulting in simpler uridine derivatives.
Scientific Research Applications
Uridine, 5-methoxy-2-thio- has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of Uridine, 5-methoxy-2-thio- involves its incorporation into RNA or DNA, where it can affect the structure and function of the nucleic acids. The methoxy and thio modifications can influence base pairing, hydrogen bonding, and overall stability of the nucleic acid strands. These modifications can also impact the recognition and processing of the nucleic acids by enzymes involved in replication, transcription, and translation .
Comparison with Similar Compounds
Uridine, 5-methoxy-2-thio- can be compared with other modified nucleosides, such as:
5-Methyluridine: Similar in structure but with a methyl group instead of a methoxy group at the 5-position.
2-Thiouridine: Contains a thio group at the 2-position but lacks the methoxy group at the 5-position.
5-Methoxyuridine: Contains a methoxy group at the 5-position but lacks the thio group at the 2-position.
These similar compounds share some properties with Uridine, 5-methoxy-2-thio-, but the presence of both methoxy and thio groups in Uridine, 5-methoxy-2-thio- makes it unique in terms of its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H16N2O6S |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H16N2O6S/c1-17-4-2-12(10(19)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,19)/t4?,5-,6-,7-,9-/m1/s1 |
InChI Key |
BQUNUKJUFUYBJE-KWCDMSRLSA-N |
Isomeric SMILES |
COC1CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
COC1CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12336019.png)

![1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12336045.png)
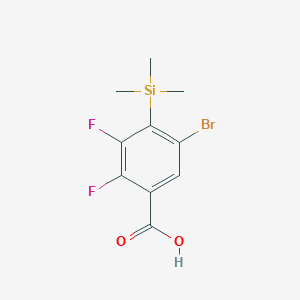
![3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
![6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12336067.png)
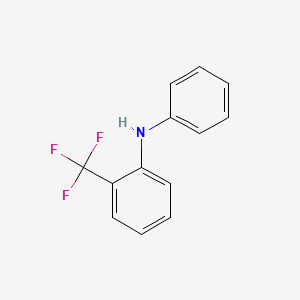
![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
![2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B12336086.png)
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)
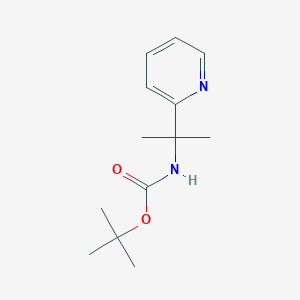
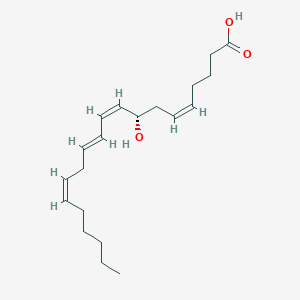
![Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-](/img/structure/B12336099.png)
